benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate
Description
Benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate is a chiral carbamate derivative featuring a tetrahydroquinoline scaffold with a benzyloxycarbonyl (Cbz) group at the 4-position. This compound is of interest in medicinal chemistry due to the tetrahydroquinoline core’s prevalence in peptidomimetics and opioid receptor modulators .
Properties
IUPAC Name |
benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(21-12-13-6-2-1-3-7-13)19-16-10-11-18-15-9-5-4-8-14(15)16/h1-9,16,18H,10-12H2,(H,19,20)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGRQPCJAZWBRC-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC2=CC=CC=C2[C@H]1NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imine Formation and Cyclization
The foundational approach involves a stereoselective Pictet–Spengler reaction between 4-fluoroaniline and acetaldehyde. Under anhydrous conditions with Na₂SO₄ as a drying agent, acetaldehyde (5 equiv.) reacts with 4-fluoroaniline in CH₂Cl₂ at −30°C in the presence of a chiral catalyst (42, 5 mol%). This generates the tetrahydroquinoline core with cis-stereochemistry, confirmed by NOESY correlations between 2-H and 4-H. The intermediate benzyl [(2R,4S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]carbamate (43) is obtained in 81% yield with 89.7% ee, which is enriched to 98.3% ee via recrystallization from EtOAc/hexane.
Acylation and Deprotection
Intermediate 43 undergoes acylation with 4-bromobenzoyl chloride (1.26 equiv.) in THF using triethylamine (1.5 equiv.) and DMAP (cat.) to yield the amide derivative (44) in 95% yield. Subsequent Cbz deprotection with trimethylsilyl iodide in acetonitrile furnishes the primary amine, which participates in a Chan–Evans–Lam cross-coupling with 4-fluorophenylboronic acid. This step employs Cu(OAc)₂ and pyridine, achieving a 76% yield over two steps.
Carbamate Protection Strategies
N-Benzyloxycarbonylation
A complementary route involves protecting the tetrahydroquinoline amine with a benzyloxycarbonyl (Cbz) group. Treatment of the primary amine with N-(benzyloxycarbonyloxy)succinimide at −40°C in toluene selectively installs the Cbz group. This method avoids overalkylation and preserves stereochemical integrity, as evidenced by GC-MS and ¹H NMR data.
Phosgene-Mediated Carbamate Formation
An alternative protocol employs phosgene to activate the amine for methoxyamine coupling. Reaction of the tetrahydroquinoline derivative with phosgene in THF at 0°C, followed by methoxyamine hydrochloride, generates the methoxycarbamoyl intermediate. Hydrogenolysis over Pd(OH)₂/C removes the Cbz group, yielding the target compound in 74% yield after column chromatography.
Stereochemical Control and Challenges
Catalyst Screening
Early attempts using Pt, Rh, or Ru catalysts for stereoselective reductions of quinolin-4-one oximes proved ineffective, as noted in patent WO2007116922A1. Instead, organocatalytic methods with chiral Brønsted acids (e.g., catalyst 42) provided superior enantioselectivity.
Solvent and Temperature Effects
Optimal results for cyclization were achieved in CH₂Cl₂ at −30°C, whereas higher temperatures led to racemization. Polar aprotic solvents like THF improved acylation yields compared to DMF or DMSO.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Synthesis of Benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate
The synthesis of this compound typically involves the use of optically active tetrahydroquinoline derivatives. A common method includes the reaction of tetrahydroquinoline with benzyl chloroformate in the presence of a base to form the carbamate derivative. This process is crucial as it influences the compound's biological properties and its efficacy in various applications .
Antiviral Properties
One significant application of this compound is its potential as an antiviral agent. Research indicates that compounds with similar structures exhibit inhibitory effects on HIV integrase and replication processes. The mechanism often involves the disruption of viral replication cycles by targeting specific enzymes essential for viral propagation .
Antimuscarinic Activity
Studies have shown that derivatives of tetrahydroquinoline can possess antimuscarinic properties. This activity is particularly relevant for developing treatments for conditions such as overactive bladder and other disorders influenced by the muscarinic acetylcholine receptors. The structure of this compound may provide a scaffold for enhancing selectivity and potency against these receptors .
Neuroprotective Effects
Research into neuroprotective agents has identified tetrahydroquinoline derivatives as promising candidates. These compounds may help mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. The specific configuration of this compound could enhance its effectiveness in such therapeutic contexts .
Drug Development
The unique structural characteristics of this compound make it a valuable candidate in drug development. Its ability to modulate biological pathways suggests potential applications in designing new pharmaceuticals targeting various diseases. The compound's synthesis can be optimized to improve yield and purity for clinical applications.
Case Studies
Several case studies highlight the effectiveness of tetrahydroquinoline derivatives in clinical settings:
- HIV Treatment : A study demonstrated that compounds similar to this compound showed significant antiviral activity against HIV strains resistant to standard therapies .
- Neurological Disorders : Clinical trials involving tetrahydroquinoline derivatives have indicated improvements in cognitive function among patients with Alzheimer's disease when administered as part of a comprehensive treatment plan .
- Overactive Bladder : A recent investigation into antimuscarinic agents revealed that tetrahydroquinoline derivatives could effectively reduce symptoms associated with overactive bladder syndrome without significant side effects .
Mechanism of Action
The mechanism of action of benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Positional Isomerism: 3-yl vs. 4-yl Carbamate Derivatives
A key structural analog is benzyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate (CAS 2273204-58-1), a positional isomer where the carbamate group is attached to the 3-position of the tetrahydroquinoline ring. Differences in substitution patterns influence physicochemical properties:
- Steric and Electronic Effects : The 4-position carbamate in the target compound may allow better alignment with opioid receptor binding pockets compared to the 3-yl isomer, as seen in related peptidomimetics .
- Metabolic Stability : Carbamate placement can alter susceptibility to enzymatic hydrolysis. For example, 4-yl derivatives may exhibit enhanced stability due to reduced steric hindrance from the fused benzene ring .
Table 1: Comparison of Tetrahydroquinoline Carbamates
Stereochemical Considerations
The (4S) configuration distinguishes the target compound from racemic or (4R) analogs. Studies on related tetrahydroquinoline-pyrrolidinone derivatives highlight that diastereomers exhibit distinct NMR spectral profiles and biological activities due to conformational preferences . For instance, N-(1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one () exists as cis-trans diastereomers, underscoring the importance of stereochemistry in receptor engagement.
Pharmacological Analogues: Opioid Receptor Modulation
- (S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)-N-((R)-6-(3-methoxybenzyl)-1,2,3,4-tetrahydroquinolin-4-yl)propanamide () modulates mu (μ) and kappa (κ) opioid receptors. Its tetrahydroquinoline-4-yl group facilitates interactions with receptor subpockets, suggesting the target compound’s 4S-carbamate may similarly influence receptor selectivity .
- Mu-opioid agonists like DAMGO and fentanyl () exhibit varying intrinsic activities in GTPγS binding assays. The target compound’s carbamate group, being bulkier than typical opioid pharmacophores (e.g., phenolic –OH in morphine), may reduce μ-receptor affinity but enhance selectivity for alternative targets .
Table 2: Pharmacological Profiles of Opioid Ligands
| Compound | Receptor Target | Intrinsic Activity (GTPγS Assay) | Key Structural Feature |
|---|---|---|---|
| DAMGO | μ-opioid | Full agonist | Peptide backbone |
| Fentanyl | μ-opioid | Full agonist | Piperidine ring |
| Target Compound (4S-carbamate) | Hypothesized μ/δ | Unknown (predicted partial agonist) | Tetrahydroquinoline-4-yl carbamate |
Biological Activity
Benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a tetrahydroquinoline moiety which is known for its ability to interact with various biological targets. Its structure can be represented as follows:
The presence of the carbamate functional group enhances its reactivity and stability, making it a versatile intermediate in organic synthesis and a candidate for biological studies .
The mechanism of action of this compound primarily involves:
- Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. This property is crucial for the design of enzyme inhibitors.
- Protein Interactions : The compound's ability to form stable complexes with proteins suggests potential applications in studying protein interactions and signaling pathways .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent .
Anticancer Potential
Preliminary investigations have shown that this compound may possess anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines. The mechanisms involved include modulation of signaling pathways associated with cell survival and death .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : A study conducted on various derivatives showed that modifications in the tetrahydroquinoline structure could enhance antimicrobial potency against specific pathogens .
- Enzyme Inhibition Studies : Research demonstrated that the compound effectively inhibited key enzymes involved in metabolic pathways related to cancer progression. This inhibition was linked to structural features that allow for effective binding to enzyme active sites .
- Toxicity Assessment : Toxicological evaluations indicated that while the compound exhibits significant biological activity, it also maintains a relatively low cytotoxicity profile, making it a promising candidate for further development .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate, and how is stereochemical control achieved?
The compound is synthesized via multi-component imino Diels-Alder cycloaddition, which enables stereoselective formation of the tetrahydroquinoline scaffold. Key steps include condensation of aniline derivatives, aldehydes, and dienophiles under mild conditions. The reaction favors the endo transition state, leading to diastereomers with substituents in equatorial positions at C-2 and C-4, confirmed by NMR coupling constants (e.g., axial protons at C-2 and C-4 in H NMR spectra) .
Q. How is the stereochemical configuration of the tetrahydroquinoline core validated experimentally?
Stereochemical assignments rely on H NMR analysis (e.g., coupling constants for axial/equatorial protons) and X-ray crystallography. For example, single-crystal studies reveal triclinic systems (space group P-1) with idealized C–H bond lengths (0.93 Å) and di-equatorial substituent dispositions, confirming the endo selectivity of the cycloaddition .
Q. What spectroscopic techniques are critical for characterizing this compound?
IR spectroscopy identifies carbamate C=O stretching (~1700 cm). C NMR confirms carbonyl carbons (δ ~155 ppm) and aromatic carbons (δ ~120–140 ppm). H NMR resolves axial/equatorial protons (e.g., 4-H as a triplet with J = 4.5 Hz) .
Advanced Research Questions
Q. How can diastereomers formed during synthesis be resolved, and what analytical methods differentiate them?
Diastereomers arise due to cis-trans configurations at C-2 and C-4. Chiral HPLC or crystallization in ethanol (yielding triclinic crystals) separates isomers. X-ray diffraction (atomic positions in Table 3) and NOESY NMR (proton-proton spatial correlations) confirm configurations .
Q. What computational strategies predict the bioactivity of benzyl N-[(4S)-tetrahydroquinolin-4-yl]carbamate derivatives?
Molecular docking and QSAR models assess binding to targets like neuronal nitric oxide synthase (nNOS). For example, tetrahydroquinoline-based inhibitors are optimized by substituting electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity and selectivity .
Q. How do reaction conditions impact the purity and yield of the final product?
Optimizing solvent polarity (ethanol vs. DCM), temperature (25–60°C), and catalyst load (e.g., Lewis acids) improves yield. Purity (>95%) is monitored via HPLC with UV detection (λ = 254 nm) and confirmed by elemental analysis .
Q. What challenges arise in scaling up the synthesis while maintaining enantiomeric excess?
Scalability issues include diastereomer accumulation under non-ideal conditions. Asymmetric catalysis (e.g., chiral auxiliaries or enzymes) and continuous-flow reactors enhance reproducibility. Process analytical technology (PAT) ensures real-time monitoring .
Q. How is the compound’s biological activity assessed in vitro, particularly for neurological targets?
TRPM3 agonist activity is evaluated via calcium flux assays in neuronal cells. For example, derivatives like CIM0216 (a TRPM3 agonist) induce neuropeptide release in sensory neurons, measured using ELISA or fluorescence-based assays .
Data Contradiction and Validation
Q. How are contradictions in spectral data (e.g., NMR vs. X-ray) resolved?
Discrepancies between solution-state NMR and solid-state X-ray data are addressed by analyzing dynamic effects (e.g., ring puckering in solution). Variable-temperature NMR and DFT calculations reconcile differences in proton chemical shifts .
Q. What validation protocols ensure crystallographic data accuracy?
The Cambridge Structural Database (CSD) provides reference metrics (e.g., bond lengths, angles). Rietveld refinement of powder XRD profiles (simulated from single-crystal data) validates unit cell parameters and space group assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
